4-(5-Bromo-2-ethynylthiophen-3-yl)-2,6-di-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-2-ethynylthiophen-3-yl)-2,6-di-tert-butylphenol, often referred to as BETBTP , belongs to the class of phenolic compounds. Its chemical structure features a phenol ring substituted with tert-butyl groups and a bromine atom, along with an ethynyl group attached to a thiophene ring. The compound’s unique structure contributes to its intriguing properties.
Preparation Methods
Synthetic Routes::
Electrophilic Aromatic Bromination:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: BETBTP can undergo oxidation reactions, converting the phenolic hydroxyl group to a quinone or other oxidized forms.
Reduction: Reduction of the triple bond in the ethynyl group can yield saturated derivatives.
Substitution: The bromine atom can participate in substitution reactions.
Bromination: Bromine or NBS in an organic solvent (e.g., chloroform).
Sonogashira Coupling: Palladium catalyst, copper iodide, and base (e.g., triethylamine).
- The primary product is BETBTP itself, but derivatives resulting from further reactions may also be obtained.
Scientific Research Applications
BETBTP finds applications in various fields:
Chemistry: As a building block for designing new ligands, catalysts, and functional materials.
Biology: Studied for its potential as an antioxidant or anti-inflammatory agent.
Medicine: Investigated for its role in cancer therapy due to its interactions with cellular pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
- BETBTP’s mechanism of action depends on its specific application.
- In biological systems, it may modulate signaling pathways or interact with enzymes.
- Further research is needed to elucidate its precise molecular targets.
Comparison with Similar Compounds
- BETBTP’s uniqueness lies in its combination of phenolic, ethynyl, and thiophene moieties.
- Similar compounds include other phenolic derivatives, but few possess this exact structure.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
CAS No. |
184945-39-9 |
---|---|
Molecular Formula |
C20H23BrOS |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-(5-bromo-2-ethynylthiophen-3-yl)-2,6-ditert-butylphenol |
InChI |
InChI=1S/C20H23BrOS/c1-8-16-13(11-17(21)23-16)12-9-14(19(2,3)4)18(22)15(10-12)20(5,6)7/h1,9-11,22H,2-7H3 |
InChI Key |
NZANOIXHZPZGKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(SC(=C2)Br)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.